molecular formula C22H27NO4 B5072637 butyl 3-[(4-butoxybenzoyl)amino]benzoate

butyl 3-[(4-butoxybenzoyl)amino]benzoate

Cat. No.: B5072637
M. Wt: 369.5 g/mol
InChI Key: ORZFIESHUHTUCU-UHFFFAOYSA-N
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Description

Butyl 3-[(4-butoxybenzoyl)amino]benzoate is a synthetic benzoate ester derivative characterized by a substituted amide group at the 3-position of the benzoate ring. The molecule comprises a butyl ester group, a central benzoate scaffold, and a 4-butoxybenzoyl substituent linked via an amino group.

Properties

IUPAC Name

butyl 3-[(4-butoxybenzoyl)amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27NO4/c1-3-5-14-26-20-12-10-17(11-13-20)21(24)23-19-9-7-8-18(16-19)22(25)27-15-6-4-2/h7-13,16H,3-6,14-15H2,1-2H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORZFIESHUHTUCU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=C(C=C1)C(=O)NC2=CC=CC(=C2)C(=O)OCCCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of butyl 3-[(4-butoxybenzoyl)amino]benzoate typically involves the esterification of 4-butoxybenzoic acid with butylamine. The reaction is carried out under acidic conditions, often using a catalyst such as sulfuric acid to facilitate the esterification process. The reaction mixture is heated to reflux, and the product is purified through recrystallization or column chromatography.

Industrial Production Methods: In an industrial setting, the production of butyl 3-[(4-butoxybenzoyl)amino]benzoate may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of automated systems for monitoring and controlling the reaction parameters ensures consistent product quality and scalability.

Types of Reactions:

    Oxidation: Butyl 3-[(4-butoxybenzoyl)amino]benzoate can undergo oxidation reactions, typically in the presence of strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the butoxy group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzoates.

Scientific Research Applications

Butyl 3-[(4-butoxybenzoyl)amino]benzoate has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel analgesics and anti-inflammatory agents.

    Industry: Utilized in the production of specialty chemicals and as a component in certain polymer formulations.

Mechanism of Action

The mechanism of action of butyl 3-[(4-butoxybenzoyl)amino]benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act by inhibiting the activity of certain enzymes, thereby modulating biochemical pathways. For example, it may inhibit voltage-gated calcium channels, leading to altered cellular signaling and physiological responses.

Comparison with Similar Compounds

Physical and Chemical Properties

The following table compares key physical properties of butyl benzoate derivatives and related esters, based on experimental

Compound Purity (%) Value* Reference Compound
Butyl benzoate 99.7 90.9 Propyl benzoate (84.0)
Methyl benzoate 97.2 54 Ethyl benzoate (79.2)
Butyl 3-aminobenzoate Molecular weight: 193.24
Propyl 3-aminobenzoate Molecular weight: 179.22
Diethyl phthalate 99.98 98.0 Methyl phthalate (95.5)

*"Value" likely corresponds to a standardized physical parameter (e.g., boiling point in °C or solubility index) derived from experimental datasets .

Key Observations :

  • Butyl benzoate exhibits higher purity (99.7%) and a superior "value" (90.9) compared to methyl, ethyl, and propyl benzoates, suggesting enhanced thermal stability or solubility in nonpolar media.
  • The introduction of an amino group at the 3-position (e.g., butyl 3-aminobenzoate) increases molecular weight (193.24 g/mol) and likely alters polarity, impacting solubility and reactivity .

Degradation Pathways and Stability

Butyl benzoate undergoes photodegradation via two primary pathways in UV/TiO₂ systems:

Hydrolysis and decarboxylation to yield mono-butyl phthalate and benzoic acid.

Hydroxyl radical-mediated oxidation producing butyl (2E,4E)-7-oxohepta-2,4-dienoate and p-benzoquinone .

Comparison with Butyl 3-[(4-Butoxybenzoyl)Amino]Benzoate: The 4-butoxybenzoyl-amino substituent in the target compound is expected to:

  • Delay hydrolysis due to steric hindrance from the bulky substituent.
  • Promote alternative degradation pathways, such as cleavage of the amide bond, releasing 4-butoxybenzoic acid and 3-aminobenzoate intermediates.

Toxicity and Regulatory Status

Butyl benzoate is self-classified inconsistently:

Implications for the Target Compound: The amide linkage in butyl 3-[(4-butoxybenzoyl)amino]benzoate may reduce acute irritation but introduce novel metabolites (e.g., 4-butoxybenzoic acid), necessitating further toxicokinetic studies.

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